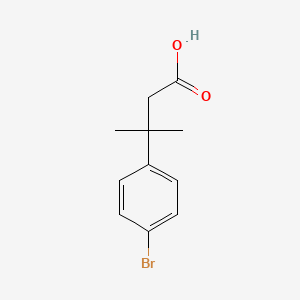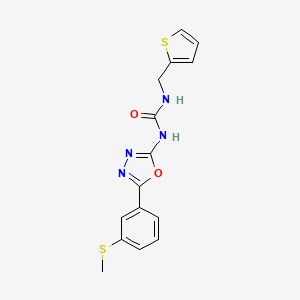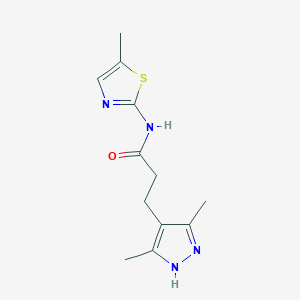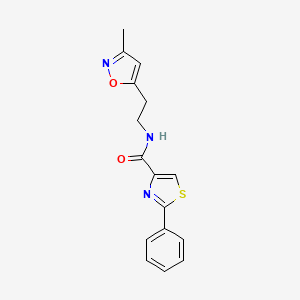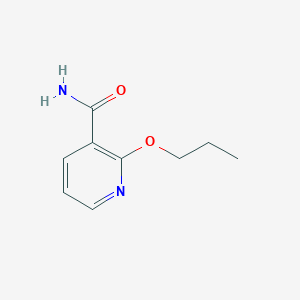
2-Propoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Propoxynicotinamide” is a compound with the CAS Number: 850240-51-6 and a molecular weight of 180.21 . Its IUPAC name is also 2-propoxynicotinamide .
Molecular Structure Analysis
The linear formula of 2-Propoxynicotinamide is C9H12N2O2 . The InChI code is 1S/C9H12N2O2/c1-2-6-13-9-7 (8 (10)12)4-3-5-11-9/h3-5H,2,6H2,1H3, (H2,10,12) .
Wissenschaftliche Forschungsanwendungen
1. Role in Oxidative Stress and Protease Activation
- Research Application: Apocynin, a nicotinamide adenine dinucleotide phosphate oxidase inhibitor, was investigated for its protective effects against diaphragmatic oxidative stress and protease activation during mechanical ventilation in rats (McClung et al., 2009).
- Findings: The study revealed that apocynin attenuated diaphragmatic oxidative stress and contractile dysfunction, suggesting its potential in cellular signaling regulation and antioxidant roles.
2. Impact on Retinoblastoma Treatment
- Research Application: The glycolytic inhibitor 2-deoxy-D-glucose (2-DG), related to nicotinamide, was evaluated for its effects on genetic expression in retinal tumors, exploring its potential in retinoblastoma treatment (Piña et al., 2012).
- Findings: Significant alterations in gene expression were observed, indicating 2-DG's potential in targeting pathways important for tumor cell growth.
3. Research in Radiotherapy Enhancement
- Research Application: A study explored the enhancement of radiotherapy efficacy using carbogen and nicotinamide in patients with bladder carcinoma (Hoskin et al., 2010).
- Findings: Results indicated an improvement in overall survival and local relapse-free survival, demonstrating the benefit of adding carbogen and nicotinamide to radiotherapy.
4. Exploring Hypoxia in Tumor Treatment
- Research Application: The efficacy of targeting hypoxic cells in retinoblastoma using the glycolytic inhibitor 2-deoxy-d-glucose was examined (Boutrid et al., 2008).
- Findings: The combination of glycolytic inhibitors with chemotherapy was found to be effective in killing hypoxic retinoblastoma cells, suggesting a novel therapeutic strategy.
5. Evaluation in Diabetes Research
- Research Application: Animal models, including those using nicotinamide, have been crucial in diabetes mellitus research (Rees & Alcolado, 2005).
- Findings: These models have contributed to understanding the disease's pathogenesis and evaluating new treatments, including islet cell transplantation and preventative strategies.
Eigenschaften
IUPAC Name |
2-propoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQJBRLUNCIHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxynicotinamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
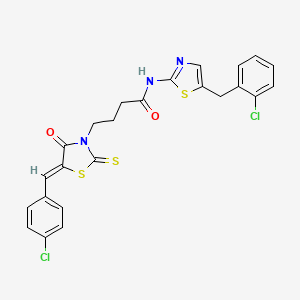
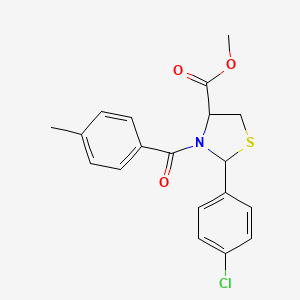
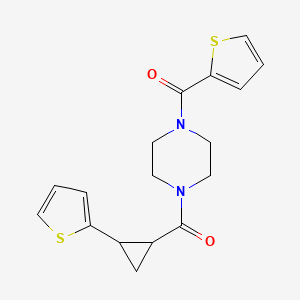
methanone](/img/structure/B2405746.png)
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)
